molecular formula C6H13FO B13587912 5-Fluoro-2-methyl-2-pentanol CAS No. 21871-78-3

5-Fluoro-2-methyl-2-pentanol

Cat. No.: B13587912
CAS No.: 21871-78-3
M. Wt: 120.17 g/mol
InChI Key: UEZJJZXNTWFPBP-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-2-pentanol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-2-pentanol can be achieved through several methods. One common approach involves the fluorination of 2-methyl-2-pentanol using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas. The reaction typically requires controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-2-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2-methyl-2-pentanone.

    Reduction: Formation of 5-fluoro-2-methylpentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-methyl-2-pentanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-2-pentanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The fluorine atom can participate in unique interactions due to its high electronegativity, affecting the compound’s overall behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-pentanol: Lacks the fluorine atom, resulting in different chemical properties.

    5-Fluoro-2-pentanol: Similar structure but without the methyl group, leading to variations in reactivity.

    2-Fluoro-2-methylpentane: A fluorinated alkane with different functional groups.

Uniqueness

5-Fluoro-2-methyl-2-pentanol is unique due to the presence of both a fluorine atom and a hydroxyl group on the same carbon atom. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

21871-78-3

Molecular Formula

C6H13FO

Molecular Weight

120.17 g/mol

IUPAC Name

5-fluoro-2-methylpentan-2-ol

InChI

InChI=1S/C6H13FO/c1-6(2,8)4-3-5-7/h8H,3-5H2,1-2H3

InChI Key

UEZJJZXNTWFPBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCF)O

Origin of Product

United States

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